2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate
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Overview
Description
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoroethyl and sulfonate groups imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with 2-(4-formyl-N-methylanilino)ethanesulfonyl chloride. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-carboxy-N-methylanilino)ethanesulfonate.
Reduction: 2-(4-hydroxymethyl-N-methylanilino)ethanesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate involves its interaction with various molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with similar reactivity but different functional groups.
2,2,2-Trifluoroethyl formate: Shares the trifluoroethyl group but has different reactivity due to the formate ester.
2,2,2-Trifluoroethanol: A simpler compound with only the trifluoroethyl group, used as a solvent and reagent.
Uniqueness
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate is unique due to the combination of its trifluoroethyl and sulfonate groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both stability and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-16(11-4-2-10(8-17)3-5-11)6-7-21(18,19)20-9-12(13,14)15/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCCXFGUMUDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)OCC(F)(F)F)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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